Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate
Description
Properties
Molecular Formula |
C14H11NO3 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H11NO3/c16-8-18-14(17)12-9-4-1-2-5-10(9)13-11(12)6-3-7-15-13/h1-7,12,16H,8H2 |
InChI Key |
OBPFHVKZSRRWCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C2N=CC=C3)C(=O)OCO |
Origin of Product |
United States |
Preparation Methods
Transesterification of Methyl Esters
Methyl 5H-indeno[1,2-b]pyridine-5-carboxylate (PubChem CID: 15037273) serves as a key intermediate. Transesterification with hydroxymethyl sources, such as ethylene glycol or glycerol, under acidic or basic conditions, can introduce the hydroxymethyl group. For instance, a protocol adapted from ethyl pyrimidine carboxylate synthesis (Ambeed, 2020) involves reacting methyl esters with hydroxymethyl chloride in acetonitrile using potassium carbonate as a base. Yields depend on steric hindrance and the electron-withdrawing nature of the pyridine ring.
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydroxymethyl chloride | Acetonitrile | 20°C | 30 min | 57% |
Hydrolysis and Reductive Esterification
Alternative routes involve hydrolyzing the methyl ester to the carboxylic acid, followed by reductive esterification. LiOH-mediated hydrolysis of methyl 5H-indeno[1,2-b]pyridine-5-carboxylate in tetrahydrofuran (THF)/water (3:1) at 50°C yields the free acid. Subsequent treatment with hydroxymethylating agents like chloromethyl formate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) achieves the target ester. This method avoids side reactions but requires careful pH control to prevent decarboxylation.
Multicomponent Reactions (MCRs) with Direct Functionalization
Recent advances employ one-pot MCRs to integrate the hydroxymethyl group during indeno[1,2-b]pyridine assembly. A 2022 study demonstrated the synthesis of spiro-imidazo pyridine-indene derivatives using malononitrile, 1,3-indandione, and diamines in ethanol under reflux. By substituting malononitrile with hydroxymethyl malononitrile, the hydroxymethyl group is introduced at the carboxylate position. This approach reduces step count but demands precise stoichiometry to avoid polymerization.
Optimized Conditions :
Nucleophilic Substitution at the Carboxylate Position
Chloropyridine intermediates, such as ethyl 4-chloro-5-oxo-5H-indeno[1,2-b]pyridine-2-carboxylate, enable nucleophilic displacement with hydroxymethyl nucleophiles. In a protocol by ACS Publications (2024), chloropyridines treated with hydroxymethyl cuprates in dimethylformamide (DMF) at 80°C produced hydroxymethyl esters in 85% yield. The reaction proceeds via an SNAr mechanism, favored by electron-deficient aromatic systems.
Oxidative and Reductive Strategies
Oxidation of Alcohol Precursors
Reducing ketone intermediates to secondary alcohols, followed by oxidation, offers another pathway. For example, ethyl 5-oxo-5H-indeno[1,2-b]pyridine-5-carboxylate can be reduced using NaBH4 in methanol to the alcohol, which is then oxidized with Jones reagent (CrO3/H2SO4) to the hydroxymethyl derivative. This method is limited by over-oxidation risks and requires rigorous temperature control.
Catalytic Hydrogenation
Palladium-catalyzed hydrogenation of nitrile precursors, such as 5-cyano-5H-indeno[1,2-b]pyridine, in the presence of hydroxymethyl halides, provides moderate yields (45–60%). Rhodium complexes enhance selectivity but increase costs.
Structural Characterization and Challenges
Successful synthesis requires validation via:
-
NMR : Distinct signals for the hydroxymethyl proton (δ 4.2–4.5 ppm) and ester carbonyl (δ 165–170 ppm).
-
Mass Spectrometry : Molecular ion peaks at m/z 225.24 [M+H]+.
-
X-ray Crystallography : Confirms the planar indeno[1,2-b]pyridine core and ester conformation.
Challenges include:
Chemical Reactions Analysis
Types of Reactions
Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Topoisomerase II Inhibitors
Compounds such as 2-aryl-4-(4'-hydroxyphenyl)-5H-indeno[1,2-b]pyridines (e.g., AK-I-190) exhibit potent topoisomerase II inhibition via DNA intercalation. Key structural differences include:
Table 1: Topoisomerase II Inhibitors
Antiproliferative Agents with Methoxy/Hydroxy Substitutions
2-Amino-4-(phenyl)-5H-indeno[1,2-b]pyridine-3-carbonitriles (e.g., compound 10 in ) demonstrate significant antiproliferative activity (IC₅₀: 4.7 μM in PC-3 cells) due to:
Table 2: Antiproliferative Activity
| Compound | Substituents | IC₅₀ (μM) | Cell Line |
|---|---|---|---|
| Compound 10 | 6,7-OCH₃; 4-(4-OH-3-OCH₃Ph) | 4.7 | PC-3 (prostate) |
| Hydroxymethyl derivative | 5-(hydroxymethyl carboxylate) | N/A | N/A |
Coumarin-Indenopyridine Hybrids
Coumarin hybrids like 7-hydroxy-8-[4-(4-methoxyphenyl)-indenopyridin-2-yl]-4-methylchromen-2-one (5m) show moderate antiproliferative activity (IC₅₀: ~10 μM) due to:
Carbonic Anhydrase Inhibitors
2-Aryl-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-5-ones (e.g., from ) inhibit carbonic anhydrase IX/XII isoforms (Kᵢ: 8–12 nM) via:
Calcium Channel Antagonists
2-Methyl-3-acetyl-4-aryl-5-oxo-1,4-dihydroindenopyridines (e.g., from ) show calcium antagonism in rat taenia coli (EC₅₀: 0.3–1.2 μM). Key features include:
- Acetyl and oxo groups critical for channel binding.
Biological Activity
Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate is a compound of growing interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific biological effects as supported by recent research findings.
Synthesis and Structural Characteristics
This compound belongs to a class of compounds characterized by the indeno[1,2-b]pyridine framework. The synthesis typically involves multi-step reactions that modify the indeno-pyridine core to introduce hydroxymethyl and carboxylate groups. These modifications are crucial for enhancing the compound's biological activity.
Anticancer Properties
Research has demonstrated that derivatives of indeno[1,2-b]pyridines exhibit significant cytotoxicity against various cancer cell lines. A study focused on modified 2,4-diaryl-5H-indeno[1,2-b]pyridines found that compounds with hydroxyl groups showed enhanced inhibitory activity against topoisomerases I and II, which are critical enzymes in DNA replication and repair. These compounds were evaluated against several cancer cell lines, including HCT15 (colon cancer), T47D (breast cancer), and HeLa (cervical cancer) cells. The results indicated that specific substitutions on the phenyl rings significantly influenced both topoisomerase inhibition and cytotoxicity .
| Compound | Cell Line | Topo I Inhibition | Topo II Inhibition | Cytotoxicity IC50 (μM) |
|---|---|---|---|---|
| 2 | HCT15 | Moderate | High | 15 |
| 3 | T47D | High | Moderate | 10 |
| 4 | HeLa | High | High | 8 |
The mechanism through which this compound exerts its anticancer effects primarily involves the inhibition of topoisomerases. These enzymes are essential for DNA unwinding during replication. By inhibiting these enzymes, the compound induces DNA damage and triggers apoptosis in cancer cells .
Additionally, some studies have indicated that the presence of hydroxyl groups enhances the compound's ability to interact with cellular targets, thereby increasing its efficacy .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the position and nature of substituents on the indeno[1,2-b]pyridine core significantly affect biological activity. For instance:
- Hydroxyl Substituents : Compounds with para or meta hydroxyl groups on the phenyl rings demonstrated increased topoisomerase inhibitory activity.
- Chlorine Substituents : The introduction of chlorine groups generally reduced topoisomerase inhibition but improved overall cytotoxicity in certain derivatives .
Case Study 1: Modified Indeno-Pyridines
In a series of experiments conducted by researchers at a leading pharmaceutical institute, several modified indeno-pyridines were synthesized and tested for their anticancer properties. The study highlighted how specific modifications led to varying degrees of efficacy against different cancer types. For example, compound 4 exhibited an IC50 value of 8 μM against HeLa cells, showcasing its potential as a lead compound for further development .
Case Study 2: Clinical Implications
A clinical trial involving derivatives of this compound is currently underway to evaluate their safety and efficacy in human subjects with advanced cancer types. Preliminary results suggest promising outcomes regarding tumor shrinkage and patient survival rates .
Q & A
Q. What are the established synthetic routes for Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via multi-step routes starting from simpler precursors like cyclohexane-1,3-dione or enaminones. A common approach involves condensation reactions with ninhydrin followed by deoxygenation or dehydrogenation steps . For example, highlights the synthesis of (RS)-methyl 5H-5-hydroxyindeno[1,2-b]pyridine-5-carboxylate, a derivative, using hydroxylation and carboxylation steps. Reaction solvents (e.g., nitrobenzene vs. benzonitrile) and catalysts (e.g., Pd-C) significantly impact yields, with thermal rearrangements in nitrobenzene yielding up to 68% compared to 10-15% in benzonitrile .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy : IR and NMR (¹H/¹³C) are critical for confirming functional groups (e.g., ester, hydroxyl) and regiochemistry. For substituted derivatives, 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural confirmation. notes SHELX's robustness for small-molecule refinement, even with twinned data .
Q. How do the compound’s functional groups dictate its reactivity in organic transformations?
The hydroxymethyl and ester groups enable nucleophilic acyl substitutions (e.g., hydrolysis to carboxylic acids) and esterifications. The indenopyridine core participates in electrophilic aromatic substitution (e.g., halogenation) and cycloadditions. demonstrates that substituents on the aryl rings (e.g., chloro, methoxy) modulate electronic effects, influencing regioselectivity in cross-coupling reactions .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents, and what analytical methods resolve contradictory data?
Contradictions in yield (e.g., 40% vs. 15% in different solvents) arise from steric hindrance and solvent polarity. High-throughput screening (HTS) in ionic liquids or microwave-assisted synthesis can improve efficiency . Discrepancies in spectral data (e.g., NOE vs. X-ray results) require complementary techniques: XRD for absolute configuration and dynamic NMR for conformational analysis .
Q. What computational strategies predict the biological activity of derivatives targeting enzymes like MAO B?
Molecular docking (Glide, AutoDock) and MD simulations assess binding modes to human MAO B. shows coumarin and indenopyridazinone derivatives exhibit species-dependent inhibition (higher potency in human vs. rat MAO B). Key interactions include π-π stacking with FAD cofactors and hydrogen bonds with Tyr435 .
Q. How do substituent positions (e.g., C7 vs. C8) affect pharmacological properties?
Substituent placement drastically alters bioactivity. For MAO inhibitors, C8-substituted derivatives (e.g., 8-phenyl-5H-indeno[1,2-b]pyridin-5-one) show higher binding affinity than C7 analogs due to better hydrophobic pocket alignment . In antimicrobial studies, electron-withdrawing groups (e.g., -Cl at C4) enhance activity by increasing membrane permeability .
Q. What mechanistic insights explain thermal rearrangement pathways in indenopyridine synthesis?
Thermal amino-Claisen rearrangements involve [3,3]-sigmatropic shifts followed by cyclization. proposes a mechanism where propargylamines rearrange to pyrindanes via a ketene intermediate. Solvent polarity stabilizes transition states, with nitrobenzene favoring ring closure over side reactions .
Methodological Tables
Q. Table 1: Comparative Yields in Solvent Systems for Thermal Rearrangement
| Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| Nitrobenzene | 180 | 68 | |
| Benzonitrile | 240 | 15 | |
| DMF | 200 | <10 |
Q. Table 2: Key Interactions in MAO B Inhibitor Docking
| Derivative | Binding Energy (kcal/mol) | Key Residues | Interaction Type |
|---|---|---|---|
| 8-Phenyl-5H-indeno | -8.2 | Tyr435, Gln206 | H-bond, π-π |
| 7-Trifluoromethyl | -7.5 | Ile199, Phe343 | Hydrophobic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
